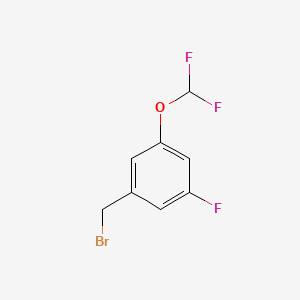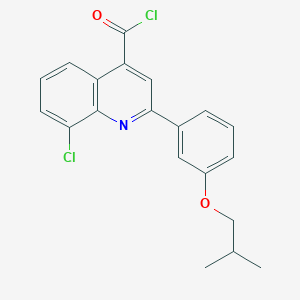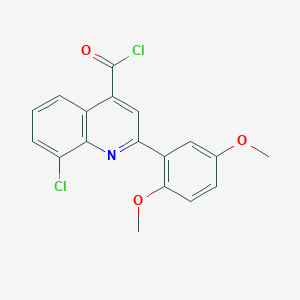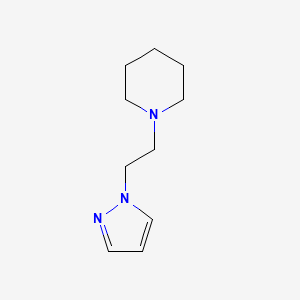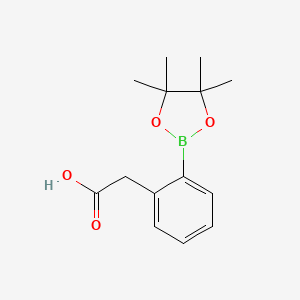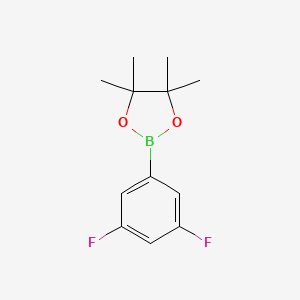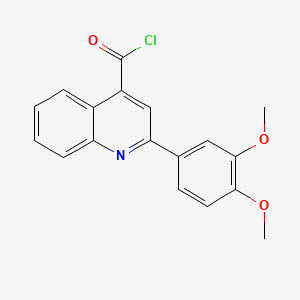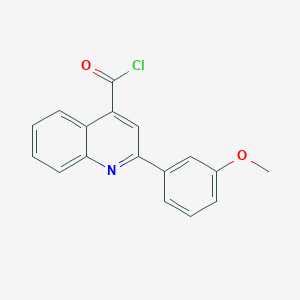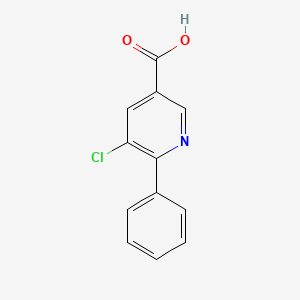
5-Chloro-6-phenylpyridine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-phenylpyridine-3-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 5th position and a phenyl group at the 6th position. The 3rd position of the pyridine ring is substituted with a carboxylic acid group .Scientific Research Applications
Supramolecular Assembly and Ligand Influence
Research involving 5-Chloro-6-phenylpyridine-3-carboxylic acid highlights its potential in probing the influence of N-donor capping ligands on the supramolecular assembly within molecular uranyl materials. The study explored the structural relationships and assembly mechanisms by utilizing various benzoic acids and chelating N-donors, revealing the effects of ligand choice on uranyl hydrolysis and oligomerization. This provides insights into the complex interactions and assembly processes in uranyl-based materials, emphasizing the role of specific ligands in tuning the properties and structures of these compounds (Carter, Kalaj, & Cahill, 2016).
Supramolecular Synthons in Co-crystallization
Another application area is the formation of crystalline adducts through co-crystallization with 4-aminopyridine, particularly with halo-substituted salicylic acids, to form diverse supramolecular synthons. This study highlighted the unpredictability and diversity in the structures formed through co-crystallization, providing valuable insights into the design and synthesis of complex solid forms for various applications, from materials science to pharmaceutical development (Montis & Hursthouse, 2012).
Synthesis of Novel Aminopyridinones
The synthesis of novel 6-substitutedaminopyridin-2(H)-ones from citric acid represents an innovative approach to accessing a range of pyridinone derivatives. This work not only expands the chemical space of pyridinone compounds but also opens new avenues for their application in medicinal chemistry and drug discovery, demonstrating the versatility of 5-Chloro-6-phenylpyridine-3-carboxylic acid derivatives in synthetic chemistry (Patel & Patel, 2004).
Metal Complex Formation and Antibacterial Activity
Research into the synthesis and characterization of metal complexes with phenyl substituted pyrazole carboxylic acids, including 5-Chloro-6-phenylpyridine-3-carboxylic acid derivatives, showcases the application of these compounds in forming helical metal complexes. These complexes not only have structural significance but also exhibit antibacterial activities, suggesting potential applications in the development of new antibacterial agents (Liu et al., 2014).
Lanthanide Metal–Organic Frameworks
The compound also plays a crucial role in the development of novel lanthanide metal–organic frameworks (MOFs). These MOFs feature unique dysprosium(III) oxalate layers and demonstrate interesting properties such as slow magnetic relaxation, which could be exploited in designing new materials for magnetic storage applications (Liu, Zhang, & Zhu, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKGRIPYQSBUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-phenylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
